N-Benzyl-N,N-didodecyldodecan-1-aminium

Description

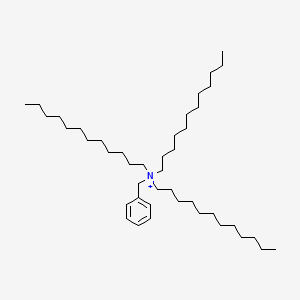

N-Benzyl-N,N-didodecyldodecan-1-aminium is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom bonded to a benzyl group, two dodecyl (C₁₂H₂₅) chains, and a dodecan-1-aminium moiety. This structure confers strong surfactant properties due to its hydrophobic alkyl chains and a hydrophilic cationic head.

Key structural features:

- Benzyl group: Enhances interaction with aromatic residues in biological membranes or pollutants.

- Two dodecyl chains: Increase hydrophobicity, improving micelle formation and membrane disruption.

- Quaternary ammonium center: Provides cationic charge for electrostatic interactions with negatively charged surfaces.

Properties

CAS No. |

47849-15-0 |

|---|---|

Molecular Formula |

C43H82N+ |

Molecular Weight |

613.1 g/mol |

IUPAC Name |

benzyl(tridodecyl)azanium |

InChI |

InChI=1S/C43H82N/c1-4-7-10-13-16-19-22-25-28-34-39-44(42-43-37-32-31-33-38-43,40-35-29-26-23-20-17-14-11-8-5-2)41-36-30-27-24-21-18-15-12-9-6-3/h31-33,37-38H,4-30,34-36,39-42H2,1-3H3/q+1 |

InChI Key |

OQMLPRQXZOAFJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares N-Benzyl-N,N-didodecyldodecan-1-aminium with key analogues:

*Estimated based on analogous structures.

Antimicrobial and Decontamination Efficacy

Rate Constants at pH 11

highlights the decontamination rate constants (k) of QACs at pH 11 (Figure 3):

- BAC12 (k = 0.45 min⁻¹) : Moderate activity, enhanced by benzyl group’s aromatic interactions.

- DTMA (k = 0.28 min⁻¹) : Lower efficacy due to shorter alkyl chains and lack of benzyl moiety.

- DHEMA (k = 0.32 min⁻¹) : Hydroxyethyl groups reduce micelle stability, limiting activity.

Inference for N-Benzyl-N,N-didodecyldodecan-1-aminium :

- Two dodecyl chains likely increase hydrophobicity, lowering critical micelle concentration (CMC) and enhancing membrane disruption.

- Potential trade-off: Excessive alkyl chains may cause the "empty micelle effect" at high concentrations, reducing bioavailability .

Antifungal Activity

shows N-benzyl-substituted but-2-enediamides exhibit antifungal activity. The target compound’s dual dodecyl chains may improve lipid bilayer penetration, but its efficacy relative to Amphotericin B (standard antifungal) remains unstudied .

Physicochemical and Environmental Impact

- Solubility : Longer alkyl chains (e.g., two dodecyl groups) reduce water solubility compared to BAC12 or DHEMA. This may limit applications in aqueous formulations.

- notes benzyl-dimethyl-dodecylammonium chloride’s toxicity to aquatic life, suggesting similar concerns for the target compound .

Crystallographic and Stability Data

report crystal structures of N-Benzyl-N,N-dimethyloctadecan-1-aminium complexes. The bulky benzyl and alkyl groups create dense molecular packing (triclinic system, V = 4057 ų), enhancing thermal stability. This suggests the target compound may form stable crystalline phases, advantageous for solid-phase applications .

Preparation Methods

Reaction Mechanism and Procedure

The tertiary amine N,N-didodecyldodecan-1-amine is reacted with benzyl bromide in anhydrous acetonitrile under reflux conditions (70°C). Triethylamine is added to neutralize hydrobromic acid generated during the reaction, driving the equilibrium toward product formation. The general procedure involves:

- Dissolving the tertiary amine (3 mmol) and triethylamine (3 mmol) in dry acetonitrile.

- Adding benzyl bromide (3.3 mmol) dropwise under nitrogen atmosphere.

- Refluxing for 3–5 hours until starting material consumption is confirmed by thin-layer chromatography.

- Cooling, filtering, and concentrating the mixture under reduced pressure.

- Purifying the crude product via column chromatography or recrystallization.

Key advantages include high atom economy and compatibility with long-chain alkyl groups. However, steric hindrance from the didodecyl substituents may necessitate extended reaction times compared to smaller analogs.

Optimization of Reaction Conditions

- Solvent Selection : Acetonitrile outperforms polar aprotic solvents like DMF due to better solubility of hydrophobic substrates.

- Temperature : Elevated temperatures (70–80°C) improve reaction rates but risk decomposition; controlled reflux is critical.

- Stoichiometry : A 10% excess of benzyl bromide ensures complete conversion of the tertiary amine.

Yields for analogous quaternary ammonium compounds range from 65–89% , depending on purification methods.

Reductive Amination Followed by Quaternization

For laboratories lacking access to pre-formed tertiary amines, a two-step synthesis via reductive amination provides an alternative route.

Synthesis of Tertiary Amine Precursor

The intermediate N,N-didodecyldodecan-1-amine is synthesized through reductive amination of dodecylamine with dodecanal:

- Condensing dodecylamine (5 mmol) and dodecanal (6 mmol) in methanol under reflux.

- Reducing the imine intermediate with sodium borohydride (9 mmol) at 0°C.

- Extracting with ethyl acetate and purifying via silica gel chromatography.

This step typically achieves 70–85% yield , with residual aldehydes removed during workup.

Quaternary Salt Formation

The tertiary amine undergoes benzylation using the alkylation protocol in Section 1.1. Combined yields for the two-step process range from 45–60% , limited by inefficiencies in the reductive amination step.

Comparative Analysis of Synthetic Methods

The alkylation route provides superior efficiency and scalability, while the reductive pathway offers flexibility for custom amine synthesis.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- NMR : 1H NMR (CDCl3) displays characteristic benzyl aromatic protons at δ 7.2–7.4 ppm and methylene signals (N-CH2) at δ 3.5–3.8 ppm.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [C43H82N]+ at m/z 613.6.

Challenges and Limitations

- Steric Effects : Bulky didodecyl groups slow reaction kinetics, requiring 20–30% longer reaction times than dimethyl analogs.

- Byproduct Formation : Over-alkylation can produce bis-benzylated impurities, necessitating careful stoichiometric control.

- Solubility Issues : Hydrophobic side chains complicate aqueous workups, favoring dichloromethane or ethyl acetate for extractions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-Benzyl-N,N-didodecyldodecan-1-aminium and its derivatives?

- Methodological Answer : The compound can be synthesized via alkylation of benzylamine with dodecyl bromides under controlled conditions. For example, describes a redox-mediated approach using sodium methoxide in methanol to generate dithiolate-metal complexes, which can be adapted by substituting precursors (e.g., using didodecyl bromides instead of dimethyl groups). Key steps include:

- Alkylation : React benzylamine with 1-bromododecane in a 1:2 molar ratio under reflux with a polar aprotic solvent (e.g., acetonitrile).

- Oxidation : For coordination complexes, transition metals (e.g., NiCl₂·6H₂O) and oxidizing agents (e.g., I₃⁻) may be used to stabilize the quaternary ammonium structure .

- Purification : Recrystallization from mixed solvents (e.g., acetonitrile/benzene) ensures high purity.

Q. How can X-ray crystallography determine the structural conformation of N-Benzyl-N,N-didodecyldodecan-1-aminium complexes?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, triclinic crystal systems (space group P1) with lattice parameters (a = 12.1626 Å, b = 12.2384 Å, c = 27.778 Å) have been reported for analogous compounds . Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using software like SHELXTL (R factor = 0.048) resolves the extended alkyl chain conformations and cation-anion interactions .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of N-Benzyl-N,N-didodecyldodecan-1-aminium?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 3.2–3.5 ppm for –N⁺(CH₂)₂– groups) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., m/z 840.05 for [C₂₇H₅₀N][Ni(C₃S₅)₂]) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, using C18 columns and methanol/water gradients .

Advanced Research Questions

Q. How do variations in alkyl chain length (e.g., didodecyl vs. dimethyl) impact the physicochemical properties and biological activity of quaternary ammonium salts?

- Methodological Answer :

- Critical Micelle Concentration (CMC) : Measure via surface tension or conductivity assays. Longer chains (didodecyl) lower CMC, enhancing surfactant efficiency .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C for didodecyl derivatives due to hydrophobic packing .

- Biological Activity : Compare antimicrobial efficacy (MIC assays) against S. aureus; didodecyl chains may enhance membrane disruption via increased lipophilicity .

Q. What methodologies are used to study the interaction of N-Benzyl-N,N-didodecyldodecan-1-aminium with biological membranes or proteins?

- Methodological Answer :

- Fluorescence Spectroscopy : Use Laurdan or DPH probes to assess membrane fluidity changes in lipid bilayers .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with serum albumin (e.g., ΔG = −25 kJ/mol for hydrophobic interactions) .

- Molecular Dynamics (MD) Simulations : Model interactions with phospholipid bilayers (e.g., POPC membranes) using GROMACS, focusing on alkyl chain penetration depth .

Q. Can N-Benzyl-N,N-didodecyldodecan-1-aminium form coordination complexes with transition metals, and what are the implications for material science applications?

- Methodological Answer :

- Synthesis : React with Ni(II) salts (e.g., NiCl₂) in methanol under argon, followed by oxidation with I₃⁻ to stabilize Ni(III) centers. The resulting [Ni(dmit)₂]⁻ complexes exhibit square-planar geometry (Ni–S bonds: 2.150–2.166 Å) .

- Applications : These complexes show potential as conductive materials (σ = 10⁻³ S/cm) due to S···S (3.734 Å) and Ni···S interactions forming 2D layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.